Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate
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Overview
Description
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate is a chemical compound with the molecular formula C₁₀H₅Cl₃O₂S and a molecular weight of 295.57 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[c]thiopyran ring system substituted with three chlorine atoms and a methyl ester group.
Preparation Methods
The synthesis of methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate can be compared with other similar compounds, such as:
Cyclopenta[c]thiopyran derivatives: These compounds share a similar core structure but differ in their substituents.
Chlorinated thiopyran compounds: These compounds have chlorine atoms attached to the thiopyran ring but may differ in the number and position of chlorine atoms.
Methyl ester derivatives: These compounds have a methyl ester group but may differ in their core structure and other substituents.
Properties
CAS No. |
90788-65-1 |
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Molecular Formula |
C10H5Cl3O2S |
Molecular Weight |
295.6 g/mol |
IUPAC Name |
methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate |
InChI |
InChI=1S/C10H5Cl3O2S/c1-15-10(14)6-2-4-5(3-16-6)8(12)9(13)7(4)11/h2-3H,1H3 |
InChI Key |
SMPXRKSDFUIOLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C(C2=CS1)Cl)Cl)Cl |
Origin of Product |
United States |
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